N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide
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Description
N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is a useful research compound. Its molecular formula is C16H17FN2O4S2 and its molecular weight is 384.44. The purity is usually 95%.
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Scientific Research Applications
Metal Mediated Inhibition of Methionine Aminopeptidase
Quinolinyl sulfonamides have been identified as potent methionine aminopeptidase (MetAP) inhibitors. These inhibitors show varying potencies against different metal forms of Escherichia coli MetAP, with the inhibition dependent on metal concentration. The X-ray structures of E. coli MetAP complexed with these inhibitors reveal a metal complex formation at the enzyme active site, emphasizing the importance of these inhibitors in studying and potentially manipulating MetAP activity in vivo (Huang et al., 2006).
Fluorometric Analysis for Soterenol and Mesuprine
Methanesulfonanilides, such as soterenol and mesuprine, exhibit fluorescence upon undergoing the trihydroxyindole reaction, suggesting their potential for fluorometric analysis. This fluorescence is presumed to result from adrenolutin-like species, indicating the utility of these compounds in biochemical assays and studies related to adrenergic catecholamines (Kensler et al., 1976).
Corrosion Inhibition Properties
Quinoxalinyl-dihydropyrazolyl-phenyl-methanesulfonamides have been studied for their adsorption characteristics and corrosion inhibition of mild steel in acidic media. These compounds act as mixed-type inhibitors, forming a protective film on the steel surface, highlighting their potential applications in corrosion prevention and material science (Olasunkanmi et al., 2016).
Synthesis of Antitumor Compounds
The synthesis of antitumor 4-[1-(arylsulfonyl-1H-indol-2-yl)]-4-hydroxycyclohexa-2,5-dien-1-ones through Sonogashira reactions showcases the chemical versatility of sulfonamide derivatives. These compounds have shown selective in vitro inhibition of cancer cell lines, particularly of colon and renal origin, pointing towards their potential in developing new antitumor agents (McCarroll et al., 2007).
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O4S2/c1-24(20,21)18-14-6-9-16-12(11-14)3-2-10-19(16)25(22,23)15-7-4-13(17)5-8-15/h4-9,11,18H,2-3,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMEKWBXNRQZYFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.